molecular formula C6H10N2O B2709660 2,6-Diazabicyclo[3.2.1]octan-7-one CAS No. 1822567-54-3

2,6-Diazabicyclo[3.2.1]octan-7-one

Cat. No.: B2709660
CAS No.: 1822567-54-3
M. Wt: 126.159
InChI Key: HKYILJYPUXYXKL-UHFFFAOYSA-N
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Description

2,6-Diazabicyclo[3.2.1]octan-7-one (CAS 1822567-54-3) is a diazabicyclo octane core structure of significant research value, particularly in antimicrobial development. This scaffold is the fundamental building block for advanced β-lactamase inhibitors, such as the commercially important drug Avibactam . These inhibitors work by covalently and reversibly binding to β-lactamase enzymes, restoring the efficacy of β-lactam antibiotics against resistant bacteria . The rigid, hydrogen-bond-capable bicyclic structure provides a versatile platform for designing potent enzyme inhibitors targeting multidrug-resistant Gram-negative pathogens . This product is offered for non-medical, industrial applications or scientific research and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications for humans or animals .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-diazabicyclo[3.2.1]octan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c9-6-5-3-4(8-6)1-2-7-5/h4-5,7H,1-3H2,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKYILJYPUXYXKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2CC1NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1822567-54-3
Record name 2,6-diazabicyclo[3.2.1]octan-7-one
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Synthetic Strategies and Methodologies for 2,6 Diazabicyclo 3.2.1 Octan 7 One and Its Derivatives

Classical and Contemporary Approaches to the 2,6-Diazabicyclo[3.2.1]octan-7-one Core

The synthesis of the this compound core is primarily achieved through the formation of its characteristic bridged ring system. This is accomplished using a variety of classical and modern synthetic methods, including several types of cyclization reactions. These methods often involve the controlled reaction of a suitable amine with a carbonyl compound, followed by a cyclization step to form the bicyclic structure. Solvents such as ethanol (B145695) or methanol, along with acid or base catalysts, are frequently used to facilitate this process.

Cyclization Reactions for Bridged Ring Formation

The construction of the bridged bicyclic framework is the cornerstone of synthesizing this compound. Various cyclization strategies have been developed to efficiently create this structure.

The ring-opening of epoxides serves as a powerful method for constructing functionalized cyclic systems. In the context of diazabicyclo[3.2.1]octane synthesis, the enantioselective α-deprotonation and subsequent double ring-opening of 6,7-epoxy-8-azabicyclo[3.2.1]octanes using organolithium reagents can produce amino cycloheptenols, which are precursors to related bicyclic structures. researchgate.net This strategy highlights the utility of epoxides in creating complex, multi-cyclic architectures. The reaction's outcome is sensitive to several factors, including the specific organolithium reagent, solvent, ligand, temperature, and the structure of the epoxide substrate. researchgate.net

Another approach involves the base- or acid-catalyzed cyclization of 1-(2-hydroxyphenyl)-2-propen-1-one epoxides, which can lead to the formation of related heterocyclic systems. sci-hub.box The reaction conditions can be tuned to favor specific cyclization pathways. sci-hub.box

1,3-dipolar cycloaddition reactions are a highly effective method for constructing five-membered rings and have been extensively used in the synthesis of diazabicyclo[3.2.1]octane derivatives. sciforum.net Specifically, the reaction of 3-oxidopyraziniums, which act as azomethine ylides, with various dipolarophiles like acrylate (B77674) derivatives, is a key strategy. researchgate.netacs.org These reactions efficiently produce the 3,8-diazabicyclo[3.2.1]octane framework. iucr.org

The cycloaddition of 1-(4-methoxybenzyl)-5,6-dimethyl-3-oxidopyrazinium with methyl and tert-butyl acrylate, as well as with methyl crotonate, has been shown to yield 3,8-diazabicyclo[3.2.1]octanes in moderate to good yields (51–73%). researchgate.net Interestingly, under certain conditions, these initial [3.2.1] adducts can rearrange to form the isomeric 2,5-diazabicyclo[2.2.2]octane system. researchgate.net The choice of dipolarophile can also influence the product distribution; for instance, using methyl 2-phenyl acrylate can lead directly to the [2.2.2] product. researchgate.net

Computational studies, such as those using Density Functional Theory (DFT), have provided deeper insights into the reaction mechanisms, confirming that the formation of the diazabicyclo[3.2.1]octane skeleton is a result of a 1,3-dipolar cycloaddition. researchgate.net These studies have also helped to understand the kinetic and thermodynamic factors that govern the formation of different isomers. sciforum.net

A typical experimental procedure involves generating the 3-oxidopyrazinium in situ by deprotonating a corresponding pyrazinium salt with a base like triethylamine, followed by the addition of the acrylate dipolarophile. iucr.org The reaction is often carried out in a solvent such as acetonitrile. acs.orgiucr.org

Interactive Data Table: 1,3-Dipolar Cycloaddition of 3-Oxidopyraziniums with Acrylates
3-Oxidopyrazinium DerivativeDipolarophileProduct TypeYield (%)Reference
1-(4-methoxybenzyl)-5,6-dimethyl-3-oxidopyraziniumMethyl Acrylate3,8-Diazabicyclo[3.2.1]octane73 researchgate.net
1-(4-methoxybenzyl)-5,6-dimethyl-3-oxidopyraziniumtert-Butyl Acrylate3,8-Diazabicyclo[3.2.1]octane65 researchgate.net
1-(4-methoxybenzyl)-5,6-dimethyl-3-oxidopyraziniumMethyl Crotonate3,8-Diazabicyclo[3.2.1]octane51 researchgate.net
1-(4-methoxybenzyl)-5,6-dimethyl-3-oxidopyraziniumMethyl 2-Phenyl Acrylate2,5-Diazabicyclo[2.2.2]octane40 researchgate.net
1,2,5,6-tetramethyl-3-oxidopyraziniumMethyl Acrylate3,8-Diazabicyclo[3.2.1]octan-2-one- researchgate.net

Intramolecular aza-cyclization reactions represent another important route to the 2,6-diazabicyclo[3.2.1]octane core and related structures. These reactions involve the cyclization of a nitrogen-containing substrate onto an internal electrophilic center. For instance, an intramolecular aza-Michael addition has been utilized in the synthesis of the 6-azabicyclo[3.2.1]octane scaffold. researchgate.net Mechanistic studies suggest that this reaction can proceed through the formation of an α,β-unsaturated ketone, which then undergoes a spontaneous intramolecular cyclization. researchgate.net

Domino reactions that incorporate an intramolecular aza-cyclization step have also been developed. A notable example is a sequence involving an amine-catalyzed [4+2] annulation followed by an acid-mediated Pictet-Spengler reaction and an intramolecular aza-cyclization cascade. researchgate.net This powerful one-pot operation allows for the construction of complex polycyclic systems containing the 2,6-diazabicyclo[2.2.2]octane core, a close structural relative of the [3.2.1] system, with high stereoselectivity. researchgate.net Similarly, the aza-Prins cyclization, an intramolecular reaction of N-acyliminium intermediates, is a versatile strategy for building diverse nitrogen-containing bicyclic and polycyclic scaffolds. researchgate.net

Multi-Component and Domino Reaction Sequences

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing the atoms of all starting materials, offer an efficient and atom-economical approach to complex molecules. While specific MCRs leading directly to this compound are not extensively detailed in the provided results, the principles of MCRs are highly relevant to the synthesis of related heterocyclic structures. For example, an enantioselective organocatalytic multicomponent synthesis of 2,6-diazabicyclo[2.2.2]octanones has been described. beilstein-journals.org

Domino reactions, which involve a series of consecutive reactions where the subsequent transformation occurs on the functional group generated in the previous step, are also powerful tools. A domino process for the formation of a tricyclic lactone-lactam system starts with a 1,3-dipolar cycloaddition to form a 3,8-diazabicyclo[3.2.1]octane intermediate. researchgate.netacs.org This is followed by a skeletal rearrangement to a 2,5-diazabicyclo[2.2.2]octane structure and a final intramolecular cyclization. researchgate.netacs.org Such sequences demonstrate the efficiency of domino reactions in rapidly building molecular complexity from simple starting materials.

Strategic Use of Starting Materials and Building Blocks

The choice of starting materials is critical in any synthetic strategy. For the synthesis of this compound and its derivatives, a variety of building blocks are employed. A common approach involves the cyclization of appropriate precursors, such as the reaction of a suitable amine with a carbonyl compound.

Derivatives of piperidine (B6355638) are also valuable starting materials. For example, (2S,5R)-5-((benzyloxy)amino)piperidine-1,2-dicarboxylate derivatives can be used as precursors in the synthesis of this compound derivatives. google.com The synthesis of various substituted 3,8-diazabicyclo[3.2.1]octane derivatives often starts from readily available materials like piperazine (B1678402) and homopiperazine. researchgate.net

In the context of 1,3-dipolar cycloadditions, the starting materials are typically a 2(1H)-pyrazinone, which is converted to a 3-oxidopyrazinium, and an acrylate derivative that acts as the dipolarophile. researchgate.netacs.org For instance, 5,6-dimethyl-2(1H)-pyrazinone can be prepared by condensing butane-2,3-dione with glycinamide (B1583983) hydrochloride. acs.org This pyrazinone is then alkylated and deprotonated to generate the reactive 3-oxidopyrazinium ylide. acs.org

The synthesis of related bicyclic structures, such as 1,5-diazabicyclo[3.2.1]octane derivatives, can start from D-asparagine, which is reacted with formaldehyde (B43269) or other aldehydes and ketones. etsu.edu

D-Asparagine-Based Syntheses

While D-asparagine is a logical chiral starting material for nitrogen-containing heterocyclic compounds, a complete, detailed synthetic pathway to this compound from D-asparagine is not extensively documented in the reviewed literature. Research has been initiated to synthesize derivatives of the related 2-carbamoyl-4-oxo-1,5-diazabicyclo[3.2.1]octane scaffold starting from D-asparagine. These initial steps typically involve the formation of pyrimidine-4-carboxylic acid precursors through reactions with aldehydes or ketones. However, the subsequent cyclization of these asparagine-derived intermediates to form the final bicyclic [3.2.1] structure remains an area for further research and detailed reporting.

Piperidine Derivative Precursors

A more established route to the diazabicyclo[3.2.1]octan-7-one core utilizes piperidine derivatives as key precursors. This strategy is notably employed in the synthesis of important pharmaceutical compounds like avibactam (B1665839). The general approach involves the use of a suitably substituted piperidine ring, which already contains some of the necessary stereochemistry.

The synthesis often begins with a chiral piperidine derivative, which undergoes a series of transformations to introduce the second nitrogen atom and facilitate the final ring closure. For instance, a common precursor is a 2-carboxamide-5-aminopiperidine derivative. The bicyclic ring system is then typically formed through an intramolecular cyclization. This can be achieved under various conditions, often involving the formation of a urea (B33335) intermediate followed by a deprotection and cyclization cascade. The use of a pre-existing piperidine ring allows for good control over the stereochemistry of the final product. researchgate.net

3-Oxidopyrazinium Intermediates

A powerful and elegant method for the synthesis of the 3,8-diazabicyclo[3.2.1]octane skeleton, a close isomer of the target compound, involves the 1,3-dipolar cycloaddition of 3-oxidopyrazinium ylides. researchgate.net These intermediates, generated in situ from the corresponding pyrazinium salts, react with various dipolarophiles, such as acrylates, to yield the bicyclic core in a single step. researchgate.net

The reaction between a 1-substituted-3-oxidopyrazinium and an alkene like methyl acrylate typically proceeds with high regioselectivity, leading to the formation of the 3,8-diazabicyclo[3.2.1]octan-7-one framework. researchgate.net The reaction conditions, including the choice of solvent and temperature, can influence the reaction's efficiency and the stereochemical outcome. Both exo and endo cycloadducts can be formed, and their relative ratios can sometimes be controlled. researchgate.net This methodology is particularly attractive due to its convergence and ability to rapidly build molecular complexity. researchgate.netnih.gov

Dipolarophile3-OxidopyraziniumProductYield (%)Reference
Methyl acrylate1,2,5,6-tetramethyl-3-oxidopyrazinium3,8-diazabicyclo[3.2.1]octan-2-one derivativeNot specified researchgate.net
Methyl acrylate1,5-dimethylpyrazinium-3-olate6-exo-regioisomerMajor product nih.gov
Methyl crotonate1-(4-methoxybenzyl)-5,6-dimethyl-3-oxidopyrazinium3,8-diazabicyclo[3.2.1]octane derivative51 researchgate.net
tert-Butyl acrylate1-(4-methoxybenzyl)-5,6-dimethyl-3-oxidopyrazinium3,8-diazabicyclo[3.2.1]octane derivative73 researchgate.net

Advanced Synthetic Techniques for Functionalization and Diversification

Beyond the initial construction of the bicyclic scaffold, advanced synthetic methods are employed to introduce functional diversity and control stereochemistry, which are crucial for developing new chemical entities with specific biological activities.

Diastereoselective Synthesis

Diastereoselective synthesis is key to controlling the three-dimensional arrangement of substituents on the this compound scaffold. One reported method involves a diastereoselective photo-induced Barton decarboxylative thiolation for the synthesis of 2-thio-substituted 1,6-diazabicyclo[3.2.1]octane derivatives. researchgate.net This approach highlights the potential for radical-based methods to achieve high diastereoselectivity in the functionalization of this ring system.

Furthermore, the synthesis of an orthogonally protected 3,8-diazabicyclo[3.2.1]octane-2-carboxylic acid from pyroglutamic acid demonstrates a diastereoselective pathway to a highly functionalized scaffold. This multi-step synthesis allows for the controlled installation of various functional groups with specific stereochemistry. mdpi.com

Organocatalytic Asymmetric Methodologies

The application of organocatalytic asymmetric methodologies specifically for the synthesis of this compound appears to be a significant gap in the current literature. While numerous studies report the successful organocatalytic asymmetric synthesis of the isomeric 2,6-diazabicyclo[2.2.2]octanone scaffold, similar methods for the [3.2.1] system are not readily found. nih.govnortheastern.eduresearchgate.net

The existing research on the [2.2.2] isomer often utilizes bifunctional organocatalysts, such as thiourea-tertiary amine catalysts, in multicomponent reactions to construct the bicyclic core with high enantioselectivity. northeastern.edu These reactions can create multiple stereocenters in a single step. northeastern.edu The absence of such methodologies for the this compound scaffold suggests a promising area for future research, which could provide novel and efficient routes to chiral derivatives of this important heterocyclic system.

Derivatization and Scaffold Modification Strategies

The derivatization and modification of the this compound scaffold are crucial for exploring structure-activity relationships. The concept of "privileged scaffolds" suggests that certain core structures, like the diazabicyclooctane framework, are particularly amenable to derivatization to yield biologically active compounds. unife.it

Strategies for derivatization can target various positions on the bicyclic ring. For instance, the nitrogen atoms can be functionalized through alkylation, acylation, or sulfonylation. A US patent describes the preparation of a range of derivatives of 1,6-diazabicyclo[3.2.1]octan-7-one with various substituents at the 6-position, including sulfonyloxy groups. google.com Another patent details the synthesis of various N-substituted derivatives of the 3,8-diazabicyclo[3.2.1]octane skeleton. google.com

Scaffold modification strategies aim to alter the core bicyclic structure itself. This could involve ring expansion, contraction, or the introduction of further unsaturation. For example, a skeletal rearrangement of 6,8-dioxabicyclo[3.2.1]octan-4-ols has been reported, demonstrating the feasibility of ring system transformations. While not directly applied to the 2,6-diaza-analogue, this suggests that similar rearrangements could be explored for scaffold modification.

The development of traceless solid-phase synthesis methods for related fused heterocyclic systems also provides a powerful tool for generating libraries of diverse derivatives for biological screening. mdpi.com These strategies allow for the efficient exploration of the chemical space around the this compound core.

Rearrangement Reactions in this compound Synthesis

Rearrangement reactions offer elegant and efficient pathways to construct the complex three-dimensional architecture of the this compound core. These reactions can establish the requisite stereochemistry and ring system in a single, often stereoselective, step from more readily available precursors.

Wagner–Meerwein Type Rearrangements in Bridged Systems

The Wagner-Meerwein rearrangement is a classic carbocation-mediated 1,2-rearrangement that is instrumental in the synthesis of various bicyclic systems. wikipedia.org This type of skeletal reorganization is particularly useful for converting bicyclo[2.2.2]octane frameworks into the thermodynamically more stable bicyclo[3.2.1]octane system. nih.gov

In the context of synthesizing diazabicyclo[3.2.1]octane derivatives, a Wagner-Meerwein type rearrangement can be envisioned as a key step. For instance, the reaction of 3-oxidopyrazinium with acrylate derivatives can lead to the formation of 3,8-diazabicyclo[3.2.1]octanes. acs.orgresearchgate.net Under acidic conditions, these can rearrange to form 2,5-diazabicyclo[2.2.2]octanes. acs.org A plausible mechanism for this transformation involves the protonation of the enamide, followed by a 1,2-migration characteristic of a Wagner-Meerwein rearrangement. acs.org

While not a direct synthesis of this compound itself, the principles of the Wagner-Meerwein rearrangement are clearly applicable to the construction of the core diazabicyclo[3.2.1]octane skeleton. The reaction typically proceeds via a cationic intermediate, and the migration of an alkyl or aryl group from one carbon to an adjacent one results in the expansion of a five-membered ring to a six-membered ring or the rearrangement of a bridged system. wikipedia.org The successful application of this rearrangement in the synthesis of related diterpenoid alkaloids highlights its potential for creating complex, bridged heterocyclic systems. nih.gov

Azanorbornanic Aminyl Radical Rearrangements

A notable and more direct route to diazabicyclo[3.2.1]octene systems involves the rearrangement of azanorbornanic aminyl radicals. researchgate.netunirioja.esnih.govacs.org This method has been shown to be a regioselective process for the preparation of 2,8-diazabicyclo[3.2.1]oct-2-enes from 3-azidoazanorbornanes. unirioja.esnih.gov

The process is typically initiated by the reaction of an organic azide (B81097) with tributyltin hydride (Bu₃SnH) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). unirioja.esnih.gov This generates an aminyl radical intermediate which then undergoes a ring expansion. unirioja.esresearchgate.net The formation of the 2,8-diazabicyclo[3.2.1]oct-2-ene system is unexpected and proceeds via the azanorbornan-3-aminyl radical intermediate. unirioja.esnih.gov

Experimental studies have demonstrated that 3-azidoazanorbornanes are excellent substrates for this regioselective rearrangement. nih.govacs.org The reaction has been studied with various substrates to establish its scope. For example, both the exo- and endo-azido derivatives undergo the rearrangement, although the exo-azido isomers are slightly more prone to the radical expansion. unirioja.es

SubstrateProductYield (%)Reference
3-exo-azido-7-azabicyclo[2.2.1]heptane derivative2,8-diazabicyclo[3.2.1]oct-2-ene derivative56 unirioja.es
3-endo-azido-7-azabicyclo[2.2.1]heptane derivative2,8-diazabicyclo[3.2.1]oct-2-ene derivative40 unirioja.es
Diacetylated 3-azidoazanorbornane derivativeDiacetylated 2,8-diazabicyclo[3.2.1]oct-2-ene derivative44 nih.govacs.org

Scalability and Industrial Route Development Considerations

The development of a scalable and cost-effective manufacturing process is crucial for the industrial production of this compound and its analogues, particularly for their use in pharmaceuticals. researchgate.netgoogle.com While specific industrial routes for this compound are not widely published, general principles for the synthesis of similar complex heterocyclic compounds can be applied.

Key considerations for a scalable synthesis include:

Safety: The reagents and reaction conditions should be safe for large-scale production. Highly toxic or explosive reagents should be avoided.

Efficiency: The process should be efficient, with short reaction times and simple purification procedures.

Robustness: The synthesis should be robust and reproducible on a large scale.

Structural Elucidation and Conformational Analysis of 2,6 Diazabicyclo 3.2.1 Octan 7 One Systems

Spectroscopic Characterization Techniques

A suite of spectroscopic methods is routinely employed to elucidate the intricate structural features of 2,6-diazabicyclo[3.2.1]octan-7-one systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is a cornerstone technique for the structural characterization of this compound derivatives. acs.orgnih.gov The chemical shifts and coupling constants of the protons and carbons in the bicyclic framework provide invaluable information about the connectivity and stereochemistry of the molecule.

For instance, in derivatives of 3,8-diazabicyclo[3.2.1]octane, ¹H-NMR spectra can reveal the conformation of the piperazine (B1678402) ring. clockss.org Two-dimensional NMR experiments, such as HSQC and HMBC, are often necessary to unambiguously assign signals, especially in complex, substituted systems. The presence of a 4-methoxybenzyl (PMB) group at a nitrogen atom can aid in the interpretation of ¹H NMR spectra by improving solubility and simplifying the spectral pattern. nih.gov In some cases, the NMR spectra can indicate the presence of multiple conformers in solution. rsc.org

Table 1: Representative ¹H NMR Data for a 3,8-Diazabicyclo[3.2.1]octane Derivative rsc.org

ProtonsChemical Shift (ppm)Multiplicity
2H₆, H₇, 2H₈1.50–1.90m
H₇, H₂ (H₄)2.25–2.40m
H₂ (H₄), 2H₄ (H₂)2.75–2.95m
CH₂Ph3.40s
OCH₃3.70s
H₁, H₅4.05–4.25m
Ph7.20–7.40m

Note: This data is for a derivative and not the parent this compound. The specific substitution pattern will significantly influence the chemical shifts.

The ¹³C NMR spectra are equally informative. For example, in derivatives of 8-hydroxy-6,8-diazabicyclo[3.2.1]oct-6-en-3-one, the carbonyl carbon atom signal appears at a characteristic chemical shift. mdpi.com The chemical shifts of the bridgehead carbons are also key indicators of the bicyclic structure.

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of this compound derivatives. alliedacademies.org High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the molecular formula of a synthesized compound. mdpi.com The fragmentation patterns observed in the mass spectrum can also offer valuable structural information. For instance, in certain bicyclic nitroxides, a characteristic loss of the N-O group is observed. mdpi.com Electrospray ionization (ESI) is a commonly used ionization technique for these types of compounds. acs.orgnih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the presence of key functional groups within the this compound scaffold. alliedacademies.org A strong absorption band in the region of 1680–1720 cm⁻¹ is characteristic of the lactam carbonyl (C=O) stretching vibration. mdpi.com Other characteristic peaks, such as N-H and C-N stretching vibrations, further confirm the structure. For example, in 8-hydroxy-6,8-diazabicyclo[3.2.1]oct-6-en-3-one derivatives, the C=N bond also gives a distinct absorption. mdpi.com

X-ray Crystallography for Absolute Structure Determination

Single-crystal X-ray diffraction analysis provides the most definitive evidence for the three-dimensional structure of this compound systems, including the absolute configuration of chiral centers. alliedacademies.org This technique allows for the precise measurement of bond lengths, bond angles, and torsion angles, revealing the conformation of the bicyclic rings. clockss.orgalliedacademies.org For example, X-ray crystallography has been used to unambiguously confirm the structure of various diazabicyclo[3.2.1]octane derivatives, resolving any ambiguities that may arise from spectroscopic data alone. acs.orgnih.gov The crystal structure also reveals intermolecular interactions, such as hydrogen bonding, which can influence the crystal packing. clockss.org

Table 2: Selected Bond Distances from X-ray Crystallography of a (2S, 5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide alliedacademies.org

BondBond Length (Å)
N(2)-C(1)1.357
N(1)-C(1)1.443
N(3)-C(7)1.331
N(1)-C(5)1.497
N(1)-C(6)1.498

Note: The bond lengths can vary depending on the specific substituents on the bicyclic core.

Stereochemical Purity and Enantiomeric Excess Determination

For chiral this compound derivatives, determining the stereochemical purity and enantiomeric excess (ee) is crucial, particularly for applications in medicinal chemistry. Enantiomeric excess is a measure of the degree to which one enantiomer is present in a greater amount than the other in a sample. wikipedia.org A racemic mixture has an ee of 0%, while a pure enantiomer has an ee of 100%. wikipedia.org

Chiral high-performance liquid chromatography (HPLC) is a common method for determining the enantiomeric excess of these compounds. google.com This technique utilizes a chiral stationary phase to separate the enantiomers, allowing for their quantification. The success of an asymmetric synthesis is often evaluated by the enantiomeric excess of the product. wikipedia.org

Theoretical and Computational Studies

Theoretical and computational methods, such as Density Functional Theory (DFT), are increasingly used to complement experimental data and provide deeper insights into the conformational preferences and electronic properties of this compound systems. researchgate.net These calculations can predict the relative stabilities of different conformations, such as the chair and boat forms of the piperazine ring. clockss.org

Computational studies can also be used to model the interaction of these molecules with biological targets and to rationalize their observed biological activity. nih.gov Furthermore, theoretical calculations can aid in the interpretation of NMR spectra by predicting chemical shifts. arkat-usa.org For example, a comparison of theoretical calculations for the chair and boat conformations of the piperazine ring in certain derivatives showed similar values for important torsion angles, suggesting that the compounds may have identical conformations in solution. clockss.org

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It has become a popular and versatile tool in chemistry for predicting molecular properties and reaction mechanisms. wikipedia.orgq-chem.com

In the context of diazabicyclo[3.2.1]octane systems, DFT calculations have been employed to study reaction pathways and selectivity. For instance, DFT studies on the 1,3-dipolar cycloaddition of 3-oxidopyraziniums with alkenes, which can lead to the formation of diazabicyclo[3.2.1]octane derivatives, have shown consistency with experimental results regarding regiochemistry and stereochemistry. acs.org These calculations, often performed at levels like B3LYP/6-31G(d), help in understanding the molecular mechanisms of possible stereo- and regio-chemical pathways. researchgate.net

Furthermore, DFT has been used to assess the feasibility of rearrangement mechanisms. For example, in the reaction of 1,5,6-trimethyl-3-oxidopyrazinium with methyl methacrylate, DFT calculations at the B3LYP/6-31G(d) level suggested a domino process involving an initial 1,3-dipolar cycloaddition to form a 3,8-diazabicyclo[3.2.1]octane, followed by a skeletal rearrangement. acs.org This highlights the predictive power of DFT in elucidating complex reaction cascades involving the this compound core.

A key aspect of DFT is the approximation of the exchange-correlation functional, which accounts for electron correlation effects at a manageable computational cost. q-chem.com This makes DFT a suitable method for studying relatively large molecules like the this compound system and its derivatives.

Table 1: Application of DFT in the Study of Diazabicyclo[3.2.1]octane Systems

ApplicationDescriptionLevel of Theory ExampleReference
Reaction SelectivityInvestigation of regio- and stereoselectivity in 1,3-dipolar cycloadditions.B3LYP/6-31G(d) acs.orgresearchgate.net
Mechanism ElucidationAssessment of the feasibility of rearrangement mechanisms.B3LYP/6-31G(d) acs.org
Electronic StructureInvestigation of the electronic properties of the molecular system.Not specified in provided context wikipedia.org

Molecular Docking and Binding Mode Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is widely used in drug discovery to predict the binding mode and affinity of a small molecule (ligand) to a protein target. researchgate.netsci-hub.se

For diazabicyclic scaffolds, including those related to this compound, molecular docking is crucial for understanding their interactions with biological targets. For example, derivatives of the related 1,4-diazabicyclo[3.2.2]nonane have been studied for their binding to α7 nicotinic acetylcholine (B1216132) receptors (nAChRs), which are important in cognitive disorders. Docking studies help in identifying key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity and selectivity.

The process of molecular docking involves a search algorithm to generate various ligand conformations within the binding site and a scoring function to evaluate and rank these poses. mdpi.com While docking can provide valuable insights, the flexibility of the protein target is often a challenge. sci-hub.se Methods like induced-fit docking (IFD) can be employed to account for protein conformational changes upon ligand binding. schrodinger.com

In the context of covalent inhibitors, specialized covalent docking protocols are used. schrodinger.com This is relevant as some derivatives of diazabicyclo[3.2.1]octane, such as the sodium salt of trans-7-oxo-6-(sulphooxy)-1,6-diazabicyclo[3.2.1]octane-2-carboxamide, are known to form covalent bonds with their target enzymes, like β-lactamases. google.com

Table 2: Molecular Docking in the Analysis of Diazabicyclic Scaffolds

ApplicationDocking Method ExampleKey ConsiderationReference
Binding Mode PredictionStandard DockingProtein flexibility, scoring function accuracy researchgate.netmdpi.com
Virtual ScreeningHigh-throughput dockingEfficiently screen large compound libraries researchgate.net
Covalent InhibitionCovalent Docking (e.g., CovDock)Reaction mechanism and atom pairing schrodinger.com
Lead OptimizationInduced-Fit DockingAccounts for receptor flexibility upon binding schrodinger.com

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The set of low-energy conformations and the energy barriers between them define the conformational energy landscape of a molecule. nih.gov

The rigid bicyclic framework of this compound significantly restricts its conformational freedom compared to more flexible acyclic or monocyclic systems. This rigidity is a key feature that can be exploited in drug design to pre-organize functional groups in a specific orientation for optimal interaction with a biological target.

The relative free energies of different conformational states, such as resting, open, and desensitized states of a receptor, determine their populations at equilibrium. nih.gov The transition rates between these states are governed by the energy barriers on the potential energy surface. nih.gov Computational methods can be used to map these energy landscapes and understand the dynamics of the system.

Chemical Reactivity and Reaction Mechanisms of 2,6 Diazabicyclo 3.2.1 Octan 7 One

Fundamental Transformations of the Bridged Lactam Core

The reactivity of the 2,6-diazabicyclo[3.2.1]octan-7-one scaffold is characterized by the interplay of its bridged ring system and the lactam functionality. The inherent ring strain and the nature of the nitrogen and carbonyl groups allow for a range of chemical transformations.

Oxidation Reactions

Oxidation reactions involving the this compound core have been explored, particularly in the context of creating stable nitroxide radicals. For instance, the oxidation of N-hydroxy derivatives of related 6,8-diazabicyclo[3.2.1]oct-6-ene systems with agents like silver(I) oxide (Ag₂O) or lead(IV) oxide (PbO₂) can generate the corresponding bicyclic nitroxide radicals. mdpi.com These stable radicals are of interest for various applications, including their use as spin labels.

Reduction Reactions

Reduction of the lactam carbonyl group in the this compound system can be achieved using powerful reducing agents. Lithium aluminium hydride (LiAlH₄) is a common reagent for reducing amides to amines, and it can be employed to reduce the lactam to the corresponding diamine. sci-hub.st This transformation is a key step in the synthesis of various derivatives where the carbonyl functionality is not desired. For example, the reduction of 3-keto-1,2-diazabicyclo[2.2.2]octane and its 6-methyl homolog with LiAlH₄ yields the corresponding 1,2-diazabicyclo[2.2.2]octanes. sci-hub.st Similarly, in the synthesis of 1,2-diazabicyclo[3.2.1]octane, the reduction of the precursor 8-keto-1,2-diazabicyclo[3.2.1]octane is a crucial step. sci-hub.st

Substitution Reactions

The this compound core allows for various substitution reactions, primarily at the nitrogen atoms and the carbon atoms adjacent to the carbonyl group.

N-Acylation and N-Alkylation: The nitrogen atoms within the bicyclic system can be functionalized through acylation and alkylation reactions. For instance, the cyclic hydrazide of 3-keto-1,2-diazabicyclo[2.2.2]octane can be acylated with acetic anhydride (B1165640) or benzoyl chloride and can also form quaternary salts with alkyl halides. sci-hub.st

Ester Cleavage: In derivatives containing ester functionalities, acidic hydrolysis using reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) can convert the esters to carboxylic acids.

Carbamoylation: Carboxylic acid derivatives can be converted to amides through reactions with carbamoyl (B1232498) chloride or similar reagents, often in the presence of a base like triethylamine.

Salt Formation: The basic nitrogen atoms can react with inorganic or organic acids to form stable salts.

Table 1: Examples of Substitution Reactions and Reagents

Reaction Type Reagent(s) Conditions Product Type
Ester Cleavage TFA, HCl Acidic medium, room temperature Carboxylic Acids
Carbamoylation Carbamoyl chloride, base (e.g., Et₃N) Neutral or alkaline conditions Amides
Salt Formation Inorganic or organic cations (e.g., Na⁺, K⁺) - Ionic Derivatives

Mechanistic Investigations of Cycloaddition Pathways

Cycloaddition reactions are a powerful tool for the synthesis of the this compound core and related structures. The most relevant pathway is the 1,3-dipolar cycloaddition.

3-Oxidopyraziniums, which are azomethine ylides, can undergo 1,3-dipolar cycloadditions with various dipolarophiles, such as acrylate (B77674) and acrylic acid derivatives, to form the 3,8-diazabicyclo[3.2.1]octane framework. researchgate.netacs.org These reactions have been studied both experimentally and computationally. researchgate.netsciforum.net

DFT (Density Functional Theory) studies have been conducted to investigate the mechanism of the 1,3-dipolar cycloaddition of methyl acrylate to 1H-pyrazinium-3-olate and its substituted derivatives. researchgate.net These studies have considered both endo and exo stereoisomeric pathways, as well as two regioisomeric channels leading to different ester products. researchgate.net The calculations have shown that these cycloaddition reactions proceed through highly asynchronous transition states where the nucleophilic attack of the pyrazinium-3-olate on the electrophilic center of the methyl acrylate initiates the process. researchgate.net

Interestingly, under certain conditions, the initially formed 3,8-diazabicyclo[3.2.1]octane cycloadduct can undergo a skeletal rearrangement to the more thermodynamically stable 2,5-diazabicyclo[2.2.2]octane system. researchgate.netacs.org This rearrangement has been proposed to occur via a Wagner-Meerwein type mechanism, particularly under acidic conditions. researchgate.net For example, treatment of a 3,8-diazabicyclo[3.2.1]octane derivative with 10% TFA in dichloromethane (B109758) led to its complete conversion to the corresponding 2,5-diazabicyclo[2.2.2]octane derivative. acs.org

Furthermore, when acrylic acid is used as the dipolarophile, the reaction can proceed through a domino process involving the initial 1,3-dipolar cycloaddition, followed by the skeletal rearrangement and a subsequent intramolecular lactonization to yield novel tricyclic fused lactone-lactam systems. researchgate.netacs.org

Catalytic Aspects in this compound Chemistry

Catalysis plays a crucial role in the synthesis and functionalization of this compound and its derivatives, particularly in achieving stereocontrol.

Organocatalysis has emerged as a powerful strategy for the asymmetric synthesis of related diazabicyclic structures. For instance, a domino process involving an amine-catalyzed [4+2] annulation followed by an acid-mediated Pictet-Spengler reaction/intramolecular aza-cyclization cascade has been developed to access polycyclic chiral 2,6-diazabicyclo[2.2.2]octanes under metal-free conditions. nih.gov While this example leads to a different bicyclic system, it highlights the potential of organocatalysis in constructing complex diazabicycles with high stereoselectivity. nih.gov

In the context of synthesizing β-lactamase inhibitors like avibactam (B1665839), which features the 1,6-diazabicyclo[3.2.1]octan-7-one core, catalytic methods are employed for key transformations. researchgate.net For example, a catalytic asymmetric total synthesis of avibactam utilized Rh-catalyzed asymmetric hydrogenation to create a crucial stereogenic center with high enantioselectivity (99% ee). researchgate.net

Furthermore, enzyme catalysis has been explored. A chemoenzymatic synthesis of avibactam was developed featuring a novel lipase-catalyzed resolution step to prepare a key chiral intermediate. acs.org

The synthesis of the this compound core itself often involves cyclization reactions that can be facilitated by acid or base catalysts. The choice of catalyst can be critical for controlling the reaction pathway and achieving the desired product.

Academic Applications of 2,6 Diazabicyclo 3.2.1 Octan 7 One Scaffold

Utilization as a Core Building Block in Complex Chemical Synthesis

The 2,6-diazabicyclo[3.2.1]octan-7-one framework serves as a versatile building block in the synthesis of a variety of complex molecules. Its inherent structural features allow for the creation of diverse and intricate molecular architectures, making it a valuable tool for synthetic chemists.

Construction of Natural Product Analogues

The 2,8-diheterobicyclo[3.2.1]octane skeleton, a related structure, is present in a wide array of biologically active natural products. unirioja.es The synthesis of analogues of these natural products is a key area of research, and the diazabicyclo[3.2.1]octane framework provides a foundational structure for these endeavors. For instance, the development of synthetic strategies leading to hetero-functionalized bridged bicyclo[3.2.1]octanes is of significant interest due to their presence in diverse and biologically active natural products. unirioja.es

Synthesis of Privileged Structures in Medicinal Chemistry

In medicinal chemistry, "privileged structures" are molecular scaffolds that can bind to multiple, often unrelated, biological targets, thereby serving as a fertile ground for drug discovery. unife.it Bicyclic nitrogen heterocycles, such as the this compound scaffold, are considered privileged structures due to their three-dimensional complexity, conformational rigidity, and favorable pharmacological properties.

The rigid framework of these scaffolds minimizes the loss of conformational entropy upon binding to a biological target, which is an entropically favorable event. The nitrogen atoms within the structure can participate in hydrogen bonding interactions, a key feature for molecular recognition by biological targets. The strategic use of such privileged scaffolds can increase the success rate in identifying new biologically active agents and can lead to the development of drugs with improved properties. unife.it The 1,6-diazabicyclo[3.2.1]octan-7-one (DBO) ring, a closely related structure, gained significant attention and ultimately led to the approval of β-lactamase inhibitors like avibactam (B1665839) and relebactam (B560040). mdpi.com

Role in Enzyme Inhibitor Development (Chemical Aspects)

The this compound scaffold is a cornerstone in the design of various enzyme inhibitors, most notably β-lactamase inhibitors.

β-Lactamase Inhibitors: Chemical Design and Mechanism of Action

The rise of bacterial resistance to β-lactam antibiotics, largely due to the production of β-lactamase enzymes, has necessitated the development of potent β-lactamase inhibitors (BLIs). The 1,6-diazabicyclo[3.2.1]octan-7-one (DBO) scaffold has emerged as a crucial component in a new generation of non-β-lactam BLIs. mdpi.comnih.gov

Chemical Design: A prime example of a DBO-based inhibitor is avibactam. nih.govfrontiersin.org Unlike traditional β-lactam-containing inhibitors, avibactam possesses the diazabicyclooctane core. nih.gov The C7 carbonyl group of the DBO ring mimics the β-lactam carbonyl of cephalosporins. frontiersin.org Modifications to this core structure have led to the development of other potent inhibitors like relebactam and nacubactam. nih.govfrontiersin.org

Mechanism of Action: The inhibitory mechanism of DBO-based inhibitors like avibactam is unique and reversible. frontiersin.org The process involves the formation of a covalent acyl-enzyme intermediate with the serine residue in the active site of the β-lactamase. frontiersin.org This covalent bond is formed through the opening of the diazabicyclooctane ring, which effectively deactivates the enzyme and prevents the hydrolysis of the co-administered β-lactam antibiotic. frontiersin.org

Table 1: Selected Diazabicyclooctane-based β-Lactamase Inhibitors

Inhibitor Chemical Formula Molecular Mass ( g/mol ) Key Structural Feature
Avibactam C₇H₁₁N₃O₆S 265.25 [(2S, 5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate (B86663) nih.govfrontiersin.org
Relebactam C₁₂H₂₀N₄O₆S 348.38 [(2S, 5R)-7-oxo-2-(piperidin-4-ylcarbamoyl)-1,6-diazabicyclo[3.2.1]octan-6-yl]hydrogensulfate frontiersin.org
Nacubactam C₉H₁₆N₄O₇S 324.31 [(2S, 5R)]-2-(2-aminoethoxycarbamoyl)-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl]hydrogen sulfate frontiersin.org

Design of Other Enzyme Inhibitors

The versatility of the diazabicyclo[3.2.1]octane scaffold extends beyond β-lactamases. For example, a new synthesis of the 3,8-diazabicyclo[3.2.1]octan-2-one framework was developed to create a conformationally restricted inhibitor of farnesyltransferase, an enzyme implicated in cancer. nih.gov This constrained analog helped in understanding the enzyme-bound conformation of the inhibitor. nih.gov Furthermore, derivatives of 3,8-diazabicyclo[3.2.1]octane have been synthesized and evaluated as potential inhibitors for KRAS-G12D, a mutated protein often found in pancreatic and biliary cancers. nih.govmdpi.com Molecular docking studies of one such inhibitor revealed that the protonated 3,8-diazabicyclo[3.2.1]octane moiety forms critical hydrogen bonds with the target protein. nih.govmdpi.com

Exploration in Antiviral Research: Chemical Analogues and Structure-Activity Relationship (SAR)

The diazabicyclo[3.2.1]octane scaffold has also been explored in the context of antiviral research. In one study, three diazabicyclo analogs of a known HIV-1 inhibitor, BMS-378806, were synthesized. researchgate.net In these analogs, the axial methyl group on the piperazine (B1678402) ring of the parent compound was replaced with a carbon bridge to form diazabicyclooctane and diazabicyclononane derivatives. researchgate.net

A viral neutralization assay showed that the diazabicyclooctane and -nonane derivatives retained significant antiviral activity, while the diazabicycloheptane derivative was less effective. researchgate.net Modeling studies were conducted to correlate the observed antiviral activity with the conformational preferences of these compounds. researchgate.net These studies indicated that, similar to the parent compound, the analogs exist in different conformational families due to the arrangement of their amido functions. researchgate.net This research highlights how modifications to the bicyclic structure can influence antiviral efficacy, providing valuable structure-activity relationship (SAR) data for the design of future antiviral agents. researchgate.net

Investigation in Anticancer Research: Scaffold Modifications and Target Interactions

One area of significant interest has been the development of inhibitors for challenging cancer targets like the KRAS-G12D mutant oncoprotein. mdpi.comgoogle.com This mutation is a driver in a significant percentage of pancreatic and biliary cancers. mdpi.com Researchers have designed and synthesized novel inhibitors incorporating a 3,8-diazabicyclo[3.2.1]octane moiety. mdpi.com Molecular docking studies of these derivatives have revealed critical hydrogen bond interactions between the protonated diazabicyclo[3.2.1]octane ring and key amino acid residues of the KRAS-G12D protein, such as Asp12 and Gly60. mdpi.com These interactions are crucial for the inhibitory activity of the compounds.

Another key target in cancer therapy is the molecular chaperone Heat Shock Protein 90 (Hsp90). researchgate.net Hsp90 is involved in the folding and stability of numerous proteins that are essential for tumor cell growth and survival. By simplifying and modifying the scaffold of the natural product aconitine, researchers have developed a series of 2-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)-2-azabicyclo[3.2.1]octan-3-one derivatives as potent Hsp90 inhibitors. researchgate.net One particularly effective compound from this series, 14t , demonstrated excellent antiproliferative activity against LoVo cancer cells and significant Hsp90α inhibitory activity. researchgate.net Docking studies indicated that the azabicyclo group of this compound interacts with the amino acid residue Asp102 within the ATP-binding pocket of Hsp90α. researchgate.net

The following table summarizes the anticancer activity of selected this compound derivatives and their target interactions:

CompoundTargetCancer Cell LineIC50 ValueKey Interactions
10c KRAS-G12DPanc11.40 μMHydrogen bonds with Asp12/Gly60 mdpi.com
14t Hsp90αLoVo0.02 μMInteraction with Asp102 researchgate.net

Studies on Molecular Interactions and Biological Activity Mechanisms

The biological activity of this compound and its derivatives is intrinsically linked to their molecular interactions with specific biological targets. The rigid bicyclic structure of this scaffold provides a defined orientation for functional groups, which can lead to high-affinity binding with enzymes and receptors.

One of the primary mechanisms of action investigated is enzyme inhibition. For instance, derivatives of this scaffold have been studied for their potential to inhibit β-lactamase enzymes, which are responsible for antibiotic resistance in bacteria. etsu.edu The diazabicyclo[3.2.1]octan-7-one core can act as a mimic of the β-lactam ring, binding to the active site of the enzyme and preventing it from hydrolyzing β-lactam antibiotics. The stereochemistry of the scaffold is critical for this activity, with specific configurations, such as the (2S,5R) configuration, being essential for effective enzyme interaction.

In the context of antiviral research, particularly against HIV-1, diazabicyclo analogues of the drug maraviroc (B1676071) have been synthesized. rsc.orgnih.gov Maraviroc functions by blocking the CCR5 co-receptor, preventing viral entry into host cells. The diazabicyclo[3.2.1]octane moiety in these analogues is designed to interact with key residues in the binding pocket of the receptor. rsc.org Computational modeling and NMR studies have shown that the protonated nitrogen of the tropane-like scaffold can form a salt-bridge interaction with glutamic acid residues, while other parts of the molecule form hydrogen bonds with other amino acids like tyrosine. rsc.org The length of the carbon chain between the nitrogen atoms in the bicyclic system is considered critical for anti-HIV activity. rsc.org

Furthermore, the 3,8-diazabicyclo[3.2.1]octane scaffold has been a cornerstone in the development of ligands for opioid receptors, particularly the µ-opioid receptor, which is a key target for pain management. clockss.orgmdpi.com Structure-activity relationship (SAR) studies have highlighted that specific substitutions on the diazabicyclo[3.2.1]octane core are crucial for affinity and selectivity. mdpi.com For example, an aralkenyl group at the N-3 position and an acyl group at the N-8 position were found to be important for optimal activity. clockss.org The conformation of the piperazine ring within the bicyclic system, whether it adopts a chair or boat conformation, also influences the interaction with the receptor. clockss.org

The following table details the molecular interactions and biological activities of various this compound derivatives:

Derivative TypeBiological TargetMechanism of ActionKey Molecular Interactions
β-lactamase Inhibitorsβ-lactamaseEnzyme InhibitionCovalent binding to the active site serine etsu.edu
Maraviroc AnaloguesCCR5 Co-receptorViral Entry InhibitionSalt-bridge with glutamic acid, hydrogen bonds with tyrosine rsc.org
µ-Opioid Receptor Agonistsµ-Opioid ReceptorReceptor AgonismIonic interaction with aspartic acid, hydrogen bonds clockss.orgmdpi.com

Future Directions and Emerging Research Avenues

Development of Novel Stereoselective Synthetic Methods

The precise control of stereochemistry is paramount in modern drug discovery, as different stereoisomers of a molecule can exhibit vastly different biological activities. For the 2,6-diazabicyclo[3.2.1]octan-7-one scaffold, which contains multiple chiral centers, the development of novel stereoselective synthetic methods is a critical research focus.

Current research emphasizes the creation of these complex structures from simpler, readily available starting materials. One successful strategy involves a 1,3-dipolar cycloaddition reaction using an azomethine ylide, which can react with a suitable dipolarophile to construct the bicyclic core as a single diastereomer. mdpi.com For instance, the reaction of des-methyl carvone (B1668592) with an azomethine ylide generated from NMNTB in the presence of a catalytic amount of trifluoroacetic acid (TFA) yields the corresponding cycloadduct with high stereoselectivity. mdpi.com Other approaches have utilized the intramolecular cyclization of carefully designed precursors.

Future efforts are directed towards expanding the toolkit of stereoselective reactions. This includes the development of organocatalytic methods, which avoid the use of metals and offer a greener synthetic alternative. The asymmetric construction of the related 2,6-diazabicyclo[2.2.2]octane (2,6-DABCO) scaffold highlights the challenges and the need for innovative strategies, such as intricate double aza-cyclizations under metal-free conditions. researchgate.net Researchers are also exploring enzymatic reactions and chiral pool synthesis, starting from optically active natural products, to access enantiomerically pure diazabicyclooctane derivatives. rsc.orggoogle.com A key goal is the development of synthetic routes that are not only stereoselective but also scalable, enabling the production of sufficient quantities for extensive biological evaluation. mdpi.com

Advanced Computational Design of this compound Derivatives

Computational chemistry has become an indispensable tool in modern drug design, allowing for the rational design of molecules with desired properties and the prediction of their interactions with biological targets. For derivatives of this compound, advanced computational methods are being employed to accelerate the discovery process.

Molecular modeling techniques, such as docking and molecular dynamics simulations, are used to predict the binding modes and affinities of these bicyclic compounds to target proteins. For example, a computational study was used to rationalize the biological data of diazabicyclo analogues of the HIV entry inhibitor Maraviroc (B1676071). rsc.org This study helped determine the conformational preferences of the compounds and established a correlation between inhibitory activity, the bridge length of the bicyclic system, and the rotational barrier around key dihedral angles. rsc.org High-field NMR analysis later supported these modeling results. rsc.org

Future research will leverage more advanced computational approaches, including quantum mechanics/molecular mechanics (QM/MM) methods and free energy perturbation (FEP) calculations, to provide more accurate predictions of binding energies. Machine learning and artificial intelligence (AI) are also poised to play a significant role, analyzing large datasets to identify structure-activity relationships (SAR) and guide the design of new derivatives with enhanced potency and selectivity. These computational efforts are integral to the design of novel 3-D building blocks for medicinal chemistry, with a focus on creating libraries of compounds with high sp³ character and drug-like physicochemical properties. whiterose.ac.uk

Expansion of Applications in Chemical Biology

Chemical biology utilizes small molecules as tools to probe and manipulate biological systems, providing insights into cellular processes and disease mechanisms. Derivatives of this compound are emerging as versatile platforms for developing such chemical probes, primarily due to their role as enzyme inhibitors.

A prominent application is in the fight against antibiotic resistance. The related 1,6-diazabicyclo[3.2.1]octan-7-one (DBO) scaffold is the basis for avibactam (B1665839), a potent inhibitor of β-lactamase enzymes. acs.org These enzymes are produced by bacteria and are a primary cause of resistance to β-lactam antibiotics. Research is focused on synthesizing novel DBO derivatives, such as 2-thio-substituted analogues, which exhibit strong inhibitory activities against serine β-lactamases. acs.org Patents have been filed for various derivatives aimed at treating bacterial infections caused by bacteria that produce one or more β-lactamase enzymes. scispace.comgoogle.com

The scaffold is also being explored for applications in oncology. Recently, derivatives have been designed as inhibitors of the KRAS(G12D) mutant oncoprotein, a key driver in many cancers, including pancreatic, lung, and gastric carcinomas. google.com Furthermore, γ-aminobutyric acid (GABA) derivatives incorporating a bicyclo[3.2.1]octane skeleton have been developed as inhibitors of branched-chain amino acid aminotransferase 1 (BCAT1), an enzyme implicated in a variety of cancers, including those resistant to tyrosine kinase inhibitors (TKIs). mdpi.com These applications demonstrate the potential of the this compound framework to be adapted for a wide range of biological targets, solidifying its importance as a privileged scaffold in chemical biology and therapeutic development.

Q & A

Q. Basic

  • Column chromatography : Use silica gel with gradients of ethyl acetate/hexanes to separate polar byproducts.
  • Recrystallization : Polar solvents like methanol or acetonitrile exploit solubility differences in bicyclic ketones .
  • HPLC : Reverse-phase C18 columns resolve stereoisomers with <1% impurity thresholds .

How does the stereochemical configuration of this compound influence its intermolecular interactions in crystal packing?

Advanced
Stereochemistry dictates hydrogen-bonding networks and crystal symmetry. For example, hydroxyl groups in (3S,5R)-configured analogs form zigzag chains via O–H···O bridges (bond lengths: 166–180 pm), stabilizing orthorhombic Pbca packing . Molecular dynamics simulations can predict how substituents alter lattice energies and polymorphism.

What are the documented biomedical applications of this compound derivatives, and what in vitro assays validate these activities?

Basic
Derivatives show potential as:

  • FXa inhibitors : Anticoagulant activity measured via chromogenic substrate assays (IC50_{50} values) .
  • Antimalarials : Tested against Plasmodium falciparum cultures (e.g., IC50_{50} <1 µM) .
  • CNS modulators : α7 nicotinic receptor activation assessed using patch-clamp electrophysiology .

How can computational chemistry approaches predict the reactivity of this compound in nucleophilic substitution reactions?

Q. Advanced

  • DFT calculations : Model transition states to predict regioselectivity (e.g., N3 vs. N6 alkylation).
  • Molecular docking : Identify steric hindrance at bridgehead positions using software like AutoDock .
  • pKa estimation : Determine nucleophilic sites via quantum mechanical calculations (e.g., N-methylation favors less hindered amines) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.